(2,2'-联吡啶基)硫乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (2,2'-Dipyridyl)thioethylamine and its derivatives involves various strategies, including ligand exchange reactions and hydrothermal methods. For instance, the synthesis of metal complexes with 2,2'-dipyridylamine derivatives demonstrates the adaptability of these compounds in forming coordination polymers and complexes through specific reaction conditions (Radovanović et al., 2018).

Molecular Structure Analysis

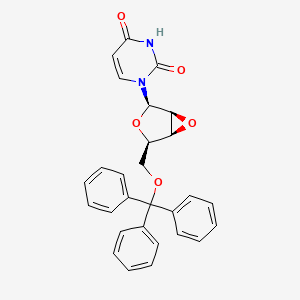

2,2'-Dipyridylamine derivatives exhibit a wide range of coordination modes and can stabilize complexes containing one, two, or three metal atoms. The molecular structures of these complexes often feature deformed octahedral geometries and are stabilized through hydrogen bonding and π-π stacking interactions, highlighting the versatility and structural diversity of these ligands (Brogden & Berry, 2016).

Chemical Reactions and Properties

(2,2'-Dipyridyl)thioethylamine and its related compounds participate in various chemical reactions, forming coordination polymers and complexes with metal ions. These reactions are influenced by the ligand's structure and the nature of the metal ions, leading to compounds with unique chemical properties, such as unusual luminescence thermochromism observed in some coordination polymers (Zhu et al., 2011).

Physical Properties Analysis

The physical properties of (2,2'-Dipyridyl)thioethylamine derivatives, such as melting points and stability, are crucial for their application in materials science. For example, certain luminescent compounds are air stable and exhibit high melting points above 250 °C, making them suitable for use in electroluminescent devices (Liu et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards DNA and ability to form coordination polymers with unique structures, are significant for understanding the potential applications of (2,2'-Dipyridyl)thioethylamine derivatives in areas such as photoluminescence and catalysis. The ability of these compounds to form stable complexes with metals and exhibit photoluminescent properties underlines their importance in developing new materials (Tu et al., 2003).

科学研究应用

有机合成与催化

(2,2'-联吡啶基)硫乙胺已被确认为促进铜(I)催化的 C-O 和 C-S 偶联反应的有效配体,促进了从简单的起始原料合成复杂的二芳基醚或二芳基硫醚。这些化合物在生物活性分子的制备中很重要,突出了该配体在提高反应效率和选择性中的作用 (Chen 等,2022).

配位化学

在配位化学中,(2,2'-联吡啶基)硫乙胺因其多样的配位模式而备受推崇,它可以稳定含有 1、2 或 3 个金属原子的络合物。它具有采用多种配位模式的能力,使其成为设计具有不同结构和功能的新型金属配合物的宝贵配体。该配体在现代配位化学中的作用因其在合成新配合物中的持续相关性而得到强调,促进了该领域的增长和发展 (Brogden 和 Berry,2016).

材料科学

在材料科学中,(2,2'-联吡啶基)硫乙胺的衍生物已用于染料敏化太阳能电池 (DSSC) 的两亲性钌配合物的合成。这些配合物具有疏水性噻吩或噻吩(3,2-b)噻吩取代的配体,作为纳米晶 DSSC 中的敏化剂表现出显着的效率和稳定性。该研究强调了 (2,2'-联吡啶基)硫乙胺衍生物在可再生能源技术中的潜力,为高效稳定的太阳能电池提供了途径 (Kim 等,2009).

安全和危害

“(2,2’-Dipyridyl)thioethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,2'-Dipyridyl)thioethylamine involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridinethiol in the presence of a base to form the desired compound.", "Starting Materials": ["2-bromoethylamine hydrobromide", "2-pyridinethiol", "Base"], "Reaction": [ "Step 1: Dissolve 2-pyridinethiol in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for some time.", "Step 3: Slowly add 2-bromoethylamine hydrobromide to the reaction mixture while stirring continuously.", "Step 4: Heat the reaction mixture at a suitable temperature for a specific time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or any other suitable method.", "Step 6: Purify the product by recrystallization or any other suitable method." ] } | |

CAS 编号 |

1216888-52-6 |

分子式 |

C₁₂H₁₃N₃S |

分子量 |

231.31 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

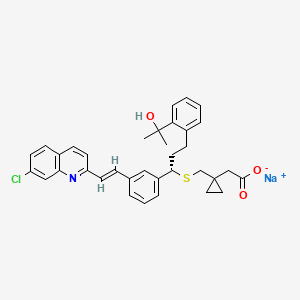

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

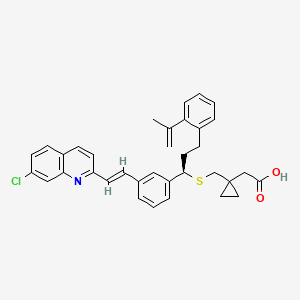

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)

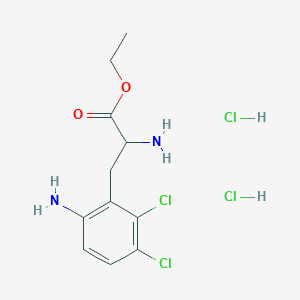

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

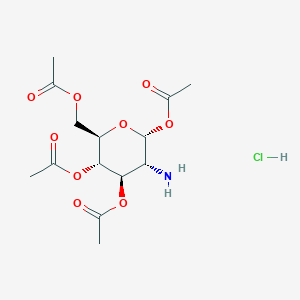

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)